3-(4-Aminobenzenesulfonamido)propanoicacidhydrochloride
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Overview
Description
3-(4-Aminobenzenesulfonamido)propanoicacidhydrochloride is a chemical compound with the molecular formula C9H13ClN2O4S and a molecular weight of 280.7285 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminobenzenesulfonamido)propanoicacidhydrochloride typically involves the reaction of 4-aminobenzenesulfonamide with 3-chloropropanoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process includes the careful control of temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminobenzenesulfonamido)propanoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-(4-Aminobenzenesulfonamido)propanoicacidhydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(4-Aminobenzenesulfonamido)propanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes. By inhibiting this enzyme, the compound can modulate biochemical pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)propanoic acid: Similar structure but lacks the sulfonamide group.
4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol: Different functional groups but similar pharmacological properties
Uniqueness
3-(4-Aminobenzenesulfonamido)propanoicacidhydrochloride is unique due to its sulfonamide group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H13ClN2O4S |
---|---|
Molecular Weight |
280.73 g/mol |
IUPAC Name |
3-[(4-aminophenyl)sulfonylamino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O4S.ClH/c10-7-1-3-8(4-2-7)16(14,15)11-6-5-9(12)13;/h1-4,11H,5-6,10H2,(H,12,13);1H |
InChI Key |
LVBVFGJNGPTFKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NCCC(=O)O.Cl |
Origin of Product |
United States |
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